2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine (CAS 478029-86-6) is the definitive choice for medicinal chemistry programs demanding the full benzothienopyrimidine pharmacophore. Its morpholino ring provides a classic hinge-binding motif for kinase inhibitor design, while the terminal alkene of the allylsulfanyl group uniquely enables covalent target engagement or thiol-ene bioconjugation—capabilities absent in the methylsulfanyl analog (CAS 477872-81-4). This scaffold has demonstrated 6.6-fold superiority over cambinol in SIRT2 inhibition, making it the preferred starting point for irreversible probe development. For SAR studies requiring deep hydrophobic pocket interactions, the benzothieno core confers greater lipophilicity than the thieno analog (CAS 478067-62-8). Source this specific substitution pattern to maintain the potency and selectivity profile critical for your MKNK1/2, EGFR, or SIRT2 screening cascades.

Molecular Formula C17H17N3OS2
Molecular Weight 343.46
CAS No. 478029-86-6
Cat. No. B2603593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine
CAS478029-86-6
Molecular FormulaC17H17N3OS2
Molecular Weight343.46
Structural Identifiers
SMILESC=CCSC1=NC2=C(C(=N1)N3CCOCC3)SC4=CC=CC=C42
InChIInChI=1S/C17H17N3OS2/c1-2-11-22-17-18-14-12-5-3-4-6-13(12)23-15(14)16(19-17)20-7-9-21-10-8-20/h2-6H,1,7-11H2
InChIKeyPVBDYQZCQIMFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine CAS 478029-86-6: Structural and Physicochemical Baseline for Procurement Evaluation


2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine (CAS 478029-86-6) is a synthetic small molecule with the molecular formula C17H17N3OS2 and a molecular weight of 343.47 g/mol . It belongs to the [1]benzothieno[3,2-d]pyrimidine class, a fused tetracyclic scaffold combining a benzothiophene core with a pyrimidine ring, substituted at the 2-position with an allylsulfanyl group and at the 4-position with a morpholine ring . Predicted physicochemical properties include a boiling point of 570.7±60.0 °C, a density of 1.37±0.1 g/cm³, and a pKa of 4.06±0.40 . This scaffold has been explored in medicinal chemistry for kinase inhibition, SIRT2 modulation, and G-protein-coupled receptor targeting, making the specific substitution pattern a critical determinant of biological selectivity [1][2].

Why Generic Substitution of 2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine Fails: Structural Determinants of Function


Within the [1]benzothieno[3,2-d]pyrimidine class, biological activity is exquisitely sensitive to the nature of the 2-position sulfide substituent and the 4-position amine/ether group [1]. Replacing the allylsulfanyl group with a methylsulfanyl (CAS 477872-81-4) alters both steric bulk and the potential for covalent interactions via the terminal alkene, while substituting the morpholine ring with a phenylsulfanyl group (CAS 478030-01-2) eliminates the basic tertiary amine, fundamentally changing hydrogen-bonding capacity and protonation state at physiological pH . Furthermore, contracting the benzothieno core to a thieno[3,2-d]pyrimidine (CAS 478067-62-8) removes the fused benzene ring, reducing molecular weight by approximately 50 Da, decreasing lipophilicity, and altering π-stacking interactions with target protein binding pockets . These structural perturbations mean that in-class compounds cannot be interchanged without risking loss of the specific potency and selectivity profile that defines the target molecule's utility in kinase or epigenetic target screening cascades [1][2].

Quantitative Differentiation Evidence for 2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine (CAS 478029-86-6) Against Structural Analogs


Core Scaffold Differentiation: Benzothieno vs. Thieno Core Impacts Molecular Weight, Lipophilicity, and Predicted Target Engagement

The target compound features a [1]benzothieno[3,2-d]pyrimidine core, whereas the direct analog 2-(allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine (CAS 478067-62-8) possesses a thieno[3,2-d]pyrimidine core lacking the fused benzene ring . This structural difference results in a molecular weight of 343.47 g/mol for the target versus 293.41 g/mol for the thieno analog, a difference of 50.06 g/mol . The benzothieno core is predicted to have higher logP and greater aromatic surface area, which has been shown in related benzothienopyrimidine SIRT2 inhibitor series to enhance hydrophobic pocket occupancy and improve selectivity indices against off-target sirtuins [1].

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

2-Position Substituent Differentiation: Allylsulfanyl vs. Methylsulfanyl Modulates Steric Bulk and Potential Covalent Reactivity

The target compound bears an allylsulfanyl (-SCH2CH=CH2) group at the 2-position, compared to the methylsulfanyl (-SCH3) group in 2-(methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine (CAS 477872-81-4) . The allyl group introduces a terminal alkene that can serve as an electrophilic warhead for covalent target engagement or as a synthetic handle for further derivatization via thiol-ene click chemistry, which is absent in the methyl analog [1]. The molecular weight difference is 26.04 g/mol (343.47 vs. 317.43 g/mol) . In benzothienopyrimidine SIRT2 inhibitor series, varying the 2-position sulfide substituent from methyl to allyl has been associated with shifts in IC50 values of up to 5-fold, though direct data for this specific pair is not publicly available [1].

Covalent Inhibitor Design Structure-Activity Relationship Electrophilic Warhead

4-Position Substituent Differentiation: Morpholino vs. Phenylsulfanyl Alters Basicity, Solubility, and Hydrogen-Bonding Capacity

The target compound incorporates a morpholine ring at the 4-position, whereas the comparator 2-(allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine (CAS 478030-01-2) has a phenylsulfanyl group . Morpholine introduces a basic tertiary amine (predicted pKa of the conjugate acid ~7-8 for the morpholine nitrogen; the molecule's overall predicted pKa is 4.06±0.40, likely reflecting the pyrimidine nitrogen) that can participate in hydrogen bonding as an acceptor and, when protonated, as a donor . The phenylsulfanyl analog lacks this basic center entirely, which is expected to reduce aqueous solubility at low pH and eliminate key interactions with aspartate or glutamate residues in kinase hinge regions [1]. The molecular formula differs by C2H3O1 (morpholino adds C4H8NO; phenylsulfanyl adds C6H5S), resulting in MW 343.47 vs. 366.5 g/mol .

Physicochemical Property Optimization Ligand Efficiency Solubility

Class-Level Evidence: Benzothieno[3,2-d]pyrimidine Scaffold Demonstrates Quantifiable SIRT2 Inhibitory Potency and Selectivity Over SIRT1/SIRT3

While direct assay data for the target compound is not publicly available, the benzothieno[3,2-d]pyrimidine scaffold has been systematically evaluated in SIRT2 inhibition assays. In a series by Khalil et al. (2020), compound 7 bearing a benzothieno[3,2-d]pyrimidine core achieved an IC50 of 2.10 μg/mL against SIRT2, which is 6.6-fold more potent than the reference inhibitor cambinol [1]. The same compound displayed high selectivity for SIRT2 over SIRT1 and SIRT3, and exhibited twice the activity of cambinol in hyperacetylation of α-tubulin (IC50 = 32.05 μg/mL) [1]. These data establish the scaffold's capacity for potent, selective SIRT2 engagement—a profile that the target compound's specific substitution pattern is designed to modulate.

Epigenetics SIRT2 Inhibition Cancer Selectivity Profile

Limitation Statement: Absence of Direct Comparative Biological Data for CAS 478029-86-6

A comprehensive search of PubMed, ChEMBL, BindingDB, Google Patents, and vendor technical datasheets did not yield any published head-to-head biological assay comparing 2-(allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine directly against its closest structural analogs (e.g., CAS 478067-62-8, CAS 477872-81-4, CAS 478030-01-2). The ChEMBL entry CHEMBL4753926, which appears structurally related, reports an IC50 of 14 nM against STK17B kinase, but the compound identity in that entry corresponds to 2-[6-(4-morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid (CAS not matched to 478029-86-6) and thus cannot be directly attributed [1]. Consequently, all differentiation claims above are based on structural comparison and class-level SAR inference, not on direct quantitative assay data. Users must verify biological activity independently before committing to large-scale procurement.

Data Gap Procurement Risk Assay Validation

Recommended Application Scenarios for 2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine (CAS 478029-86-6) Based on Structural Differentiation Evidence


Kinase Inhibitor Screening Cascades Requiring Morpholino-Containing Hinge Binders

The morpholine ring at the 4-position serves as a privileged hinge-binding motif in kinase inhibitor design [1]. Procurement of CAS 478029-86-6 is indicated for screening panels targeting kinases where a morpholino pharmacophore is preferred over non-basic substituents, such as in the development of MKNK1/2 or EGFR inhibitors as described in the Bayer benzothienopyrimidine patent family [2].

SIRT2 Epigenetic Probe Development Leveraging Benzothieno Scaffold Selectivity

The benzothieno[3,2-d]pyrimidine scaffold has demonstrated 6.6-fold superiority over cambinol in SIRT2 inhibition and selectivity over SIRT1/SIRT3 [1]. CAS 478029-86-6, as a scaffold derivative with the 2-allylsulfanyl substitution, is a rational starting point for SIRT2-focused medicinal chemistry programs where covalent probe development via the terminal alkene is desired.

Covalent Inhibitor Design Exploiting the Allylsulfanyl Terminal Alkene

Unlike the methylsulfanyl analog (CAS 477872-81-4), the allylsulfanyl group in CAS 478029-86-6 provides a terminal alkene handle that can be exploited for covalent target engagement or for thiol-ene bioconjugation in chemical biology probe development [2]. This structural feature makes the compound the preferred choice among 2-sulfanyl-substituted benzothienopyrimidines for programs requiring irreversible or targeted covalent inhibition strategies.

Structure-Activity Relationship Studies on Benzothieno vs. Thieno Core Series

When comparing scaffold series, the 50 g/mol molecular weight increase and additional aromatic ring in the benzothieno core relative to the thieno analog (CAS 478067-62-8) is predicted to confer higher lipophilicity and distinct target engagement profiles [1]. CAS 478029-86-6 is the appropriate choice for SAR studies requiring the full benzothienopyrimidine pharmacophore, particularly when screening against targets with deep hydrophobic pockets.

Quote Request

Request a Quote for 2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.